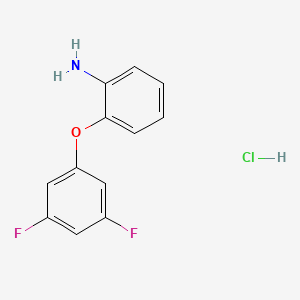

2-(3,5-Difluorophenoxy)aniline hydrochloride

CAS No.: 1394040-16-4

Cat. No.: VC2874757

Molecular Formula: C12H10ClF2NO

Molecular Weight: 257.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1394040-16-4 |

|---|---|

| Molecular Formula | C12H10ClF2NO |

| Molecular Weight | 257.66 g/mol |

| IUPAC Name | 2-(3,5-difluorophenoxy)aniline;hydrochloride |

| Standard InChI | InChI=1S/C12H9F2NO.ClH/c13-8-5-9(14)7-10(6-8)16-12-4-2-1-3-11(12)15;/h1-7H,15H2;1H |

| Standard InChI Key | ZHAACLIIKBYKPZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N)OC2=CC(=CC(=C2)F)F.Cl |

| Canonical SMILES | C1=CC=C(C(=C1)N)OC2=CC(=CC(=C2)F)F.Cl |

Introduction

Chemical Structure and Properties

The molecular structure of 2-(3,5-Difluorophenoxy)aniline hydrochloride consists of an aniline moiety (a benzene ring with an amino group) connected to a 3,5-difluorophenoxy group via an ether linkage at the ortho position relative to the amino group. The compound exists as a hydrochloride salt, where the amino group is protonated.

Structural Features

The compound incorporates several key structural elements:

-

A 2-aminophenoxy core structure

-

Two fluorine atoms at positions 3 and 5 of the phenoxy group

-

A hydrochloride salt formation through protonation of the amine

This specific arrangement of atoms confers unique chemical and physical properties to the molecule, including its reactivity profile and solubility characteristics.

Physical and Chemical Properties

While comprehensive physicochemical data specific to 2-(3,5-Difluorophenoxy)aniline hydrochloride is limited in the available literature, some properties can be inferred from its structure and chemical class:

| Property | Value/Description |

|---|---|

| Appearance | Typically a crystalline solid |

| Molecular Formula | C12H10ClF2NO (inferred) |

| Solubility | Likely soluble in polar organic solvents and water due to salt formation |

| Stability | Expected to be stable under normal laboratory conditions |

| Applications | Research and development chemical |

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Corresponding precautionary measures include:

| Application Area | Potential Role |

|---|---|

| Pharmaceutical Research | Intermediate in drug discovery |

| Materials Science | Precursor for specialty polymers |

| Agrochemical Development | Building block for crop protection agents |

| Organic Synthesis Methodology | Model compound for reaction development |

Comparison with Structurally Related Compounds

Examining structurally related compounds provides context for understanding the properties and potential applications of 2-(3,5-Difluorophenoxy)aniline hydrochloride.

Structural Analogues

Several compounds share structural similarities with 2-(3,5-Difluorophenoxy)aniline hydrochloride:

Structure-Property Relationships

The specific arrangement of substituents in 2-(3,5-Difluorophenoxy)aniline hydrochloride likely influences its chemical behavior:

-

The 3,5-difluoro pattern on the phenoxy ring creates a distinct electronic distribution compared to other fluorination patterns

-

The ortho relationship between the amino group and the phenoxy linkage may enable intramolecular interactions

-

The hydrochloride salt formation enhances water solubility compared to the free base form

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume